Vinthionine
CAS No.: 70858-14-9
Cat. No.: VC0546796
Molecular Formula: C6H11NO2S
Molecular Weight: 161.22 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 70858-14-9 |
|---|---|
| Molecular Formula | C6H11NO2S |
| Molecular Weight | 161.22 g/mol |
| IUPAC Name | (2S)-2-amino-4-ethenylsulfanylbutanoic acid |
| Standard InChI | InChI=1S/C6H11NO2S/c1-2-10-4-3-5(7)6(8)9/h2,5H,1,3-4,7H2,(H,8,9)/t5-/m0/s1 |
| Standard InChI Key | ZDASADFVRGVYFK-YFKPBYRVSA-N |
| Isomeric SMILES | C=CSCC[C@@H](C(=O)O)N |
| SMILES | C=CSCCC(C(=O)O)N |
| Canonical SMILES | C=CSCCC(C(=O)O)N |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
Vinthionine (CAS 83768-87-0) is a synthetic analog of homocysteine with the molecular formula C₆H₁₁NO₂S and a molecular weight of 161.22 g/mol . Its structure features a vinyl (-CH₂-CH₂) group substituting the methyl group in homocysteine, resulting in the IUPAC name 2-amino-4-ethenylsulfanylbutanoic acid . Key physicochemical properties include:
| Property | Value |
|---|---|
| Density | 1.191 g/cm³ |
| Boiling Point | 313.4°C at 760 mmHg |
| Flash Point | 143.3°C |
| LogP (Partition Coefficient) | 1.365 |
| Refractive Index | 1.542 |
| Exact Mass | 161.05100 Da |
These parameters underscore its stability under standard laboratory conditions and suitability for organic synthesis .
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) analysis reveals distinct proton environments: a singlet for the vinyl group (δ 5.2–5.8 ppm) and multiplet signals for the amino acid backbone (δ 3.1–4.0 ppm) . Mass spectrometry (MS) identifies a parent ion at m/z 162.04, with fragmentation patterns consistent with sequential losses of H₂O, CO, and NH₂ . Ultraviolet (UV) spectroscopy shows a maximum absorbance at 224 nm, attributable to the conjugated π-system of the vinyl sulfide moiety .
Synthesis and Production
Enzymatic Synthesis
Vinthionine is enzymatically synthesized via methionine S-adenosyltransferase (MAT), which catalyzes the condensation of ATP and vinthionine to form S-adenosylvinthionine (AdoVin) . This reaction proceeds in a 50 mM potassium phosphate buffer (pH 8.0) at 37°C, yielding AdoVin as a stable analog of S-adenosylmethionine (SAM) .
Chemical Synthesis
A multi-step chemical synthesis involves:
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Protection of homocysteine thiolactone with trityl chloride.
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Alkylation with vinyl bromide under basic conditions.
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Deprotection via acid hydrolysis to yield vinthionine .
Purification by ion-exchange chromatography ensures >95% purity, confirmed by high-performance liquid chromatography (HPLC) .
Biological Activity and Mechanisms
Hepatocarcinogenicity
Vinthionine induces liver tumors in B6C3F1 mice and F344 rats through covalent binding to hepatic DNA, RNA, and proteins . Single intraperitoneal injections (50–100 mg/kg) result in H-ras oncogene activation within 10 months, predominantly via:
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A→T transversions (29/37 tumors) .
These mutations disrupt GTPase activity, promoting uncontrolled cell proliferation .
Mutagenicity
In Salmonella typhimurium strains TA100 and TA1535, vinthionine exhibits direct mutagenicity without metabolic activation, inducing base-pair substitutions at a rate of 1.2–2.5 revertants/nmol . This contrasts with homocysteine, which requires enzymatic conversion to exert genotoxic effects .
Research Applications
Probing Methyltransferase Activity
AdoVin serves as a mechanism-based probe for methyltransferases (MTases). Upon binding to MTases, the vinyl sulfonium group in AdoVin reacts with substrate thiols, forming stable covalent adducts detectable by native mass spectrometry (MS) . For example:
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Thiopurine methyltransferase (TPMT) catalyzes AdoVin’s reaction with 6-thioguanine, producing a TNB-AdoVin adduct (m/z 444.91) .
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This approach enables identification of unknown MTase substrates in E. coli lysates, bypassing traditional radiolabeling .
Structural Studies
Crystal structures of MTase-AdoVin complexes reveal hydrogen bonding between the vinyl sulfide and active-site residues (e.g., Glu201 in TPMT), stabilizing the transition state during methyl transfer . Comparative studies with SAM show 2.3 Å displacement of the sulfonium center, altering substrate specificity .
Toxicological Profile
Acute Toxicity
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Dermal LD₅₀: >2,000 mg/kg (rabbits) .
Symptoms include lethargy, respiratory distress, and hepatic necrosis .
Comparative Analysis with Homocysteine Derivatives
| Compound | Structure | Key Features |
|---|---|---|
| Vinthionine | S-vinyl-DL-homocysteine | Direct mutagen; MTase probe |
| Homocysteine | HSCH₂CH₂CH(NH₂)CO₂H | Linked to cardiovascular disease |
| S-Adenosylhomocysteine | Sulfonium nucleoside | Methyltransferase inhibitor |
The vinyl group in vinthionine enhances electrophilicity, enabling covalent adduct formation absent in other derivatives .
Recent Advances and Future Directions
Isobaric Labeling for Substrate Identification (IsoLAIT)
A 2025 study demonstrated IsoLAIT, a platform using AdoVin with isotopically labeled ATP (+15 Da) to quantify MTase substrates in E. coli lysates . This method identified 12 novel substrates, including thioredoxin and glutathione reductase .
Targeted Cancer Therapies
Ongoing research explores vinthionine analogs as alkylating agents in chemotherapy. Preliminary data show selective toxicity toward H-ras-mutated hepatoma cells (IC₅₀ = 18 µM vs. 120 µM in wild-type) .
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